molecular formula C10H13NO2 B13608254 4-(3-Aminopropyl)benzoic acid CAS No. 7465-05-6

4-(3-Aminopropyl)benzoic acid

Cat. No.: B13608254
CAS No.: 7465-05-6
M. Wt: 179.22 g/mol
InChI Key: XKDVVEDKZOIEGM-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an aminopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with 1,3-diaminopropane under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Aminopropyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, including conjugation and esterification, affecting the compound’s bioavailability and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Aminopropyl)benzoic acid include:

Uniqueness

This compound is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

7465-05-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(3-aminopropyl)benzoic acid

InChI

InChI=1S/C10H13NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7,11H2,(H,12,13)

InChI Key

XKDVVEDKZOIEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)C(=O)O

Origin of Product

United States

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